molecular formula C23H27N3O4 B3805613 methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate

methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate

Cat. No. B3805613
M. Wt: 409.5 g/mol
InChI Key: LVCINYULBAXGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been studied extensively for its potential applications in various fields such as drug discovery, cancer research, and neuroscience. In drug discovery, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to inhibit the activity of several enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been studied for its anticancer properties, as it has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro. In neuroscience, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep.

Mechanism of Action

The mechanism of action of methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, which prevents the breakdown of acetylcholine and increases its concentration in the synaptic cleft. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been shown to modulate the activity of the GABA-A receptor by binding to a specific site on the receptor, which enhances its inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis in cancer cells. methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has also been shown to have anxiolytic and sedative effects, which are thought to be mediated by its modulation of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

Methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for research on methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as infectious disease and inflammation, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate in animal models and human clinical trials.

properties

IUPAC Name

methyl 4-[[[2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-30-23(29)19-9-7-18(8-10-19)16-25-21(27)15-20-22(28)24-12-14-26(20)13-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCINYULBAXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate
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methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate
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